デヒドロデグエリン

概要

説明

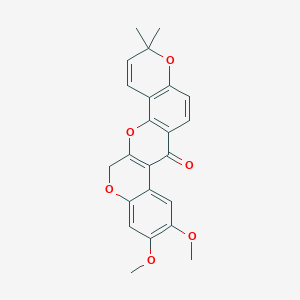

デヒドロデゲリンは、フラボノイドの一種であるロテノイドとして分類される天然化合物です。 マメ科(Fabaceae)に属する植物(ロンコカルプス、デリス、テフロシアなど)から抽出されます 。 デヒドロデゲリンの分子式はC23H20O6、モル質量は392.4 g/molです 。 殺虫特性で知られており、抗がん活性の可能性についても研究されています .

科学的研究の応用

Chemistry: It is used as a model compound for studying rotenoid chemistry and synthesis.

Biology: Dehydrodeguelin has been investigated for its insecticidal properties and its effects on biological systems.

Industry: Dehydrodeguelin is used in the production of natural insecticides and pesticides.

作用機序

デヒドロデゲリンは、さまざまな分子機構を通じてその効果を発揮します。AKT/PKBシグナル伝達経路を阻害することで、がん細胞のアポトーシス(プログラムされた細胞死)を誘導します。 この阻害は、ホスホイノシトール3-キナーゼ(PI3K)依存性経路とPI3K非依存性経路の両方を通じて媒介されます 。 デヒドロデゲリンは、正常細胞には最小限の影響を与える一方、悪性細胞と前悪性細胞を選択的に標的にします .

生化学分析

Biochemical Properties

Dehydrodeguelin plays a significant role in biochemical reactions, particularly in inhibiting cellular proliferation and inducing apoptosis in tumor cells . It interacts with various enzymes, proteins, and other biomolecules. For instance, dehydrodeguelin has been shown to inhibit the activity of the enzyme NADH:ubiquinone oxidoreductase, which is part of the mitochondrial electron transport chain . This inhibition disrupts the production of ATP, leading to increased oxidative stress and apoptosis in cancer cells. Additionally, dehydrodeguelin interacts with proteins involved in cell signaling pathways, such as the AKT/PKB signaling pathway, further contributing to its anti-cancer effects .

Cellular Effects

Dehydrodeguelin exerts various effects on different types of cells and cellular processes. In cancer cells, it induces apoptosis by activating caspases and increasing the levels of reactive oxygen species . It also inhibits cell proliferation by arresting the cell cycle at the G1 phase. Dehydrodeguelin influences cell signaling pathways, including the AKT/PKB pathway, leading to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins . Furthermore, dehydrodeguelin affects gene expression by modulating the activity of transcription factors such as NF-κB and AP-1, which play crucial roles in cell survival and inflammation .

Molecular Mechanism

The molecular mechanism of dehydrodeguelin involves several key interactions at the molecular level. Dehydrodeguelin binds to the active site of NADH:ubiquinone oxidoreductase, inhibiting its activity and disrupting the mitochondrial electron transport chain . This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in apoptosis. Additionally, dehydrodeguelin inhibits the AKT/PKB signaling pathway by preventing the phosphorylation of AKT, thereby reducing the survival and proliferation of cancer cells . It also modulates gene expression by inhibiting the activity of transcription factors such as NF-κB and AP-1, which are involved in cell survival and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dehydrodeguelin have been observed to change over time. Dehydrodeguelin is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that dehydrodeguelin can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The stability and degradation of dehydrodeguelin can vary depending on factors such as temperature, pH, and exposure to light .

Dosage Effects in Animal Models

The effects of dehydrodeguelin vary with different dosages in animal models. At low doses, dehydrodeguelin has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, dehydrodeguelin can have toxic effects, including damage to the heart, lungs, and nervous system . Threshold effects have been observed, where the anti-cancer activity of dehydrodeguelin increases with dosage up to a certain point, beyond which toxicity becomes a concern .

Metabolic Pathways

Dehydrodeguelin is involved in several metabolic pathways, including those related to its anti-cancer activity. It interacts with enzymes such as NADH:ubiquinone oxidoreductase, which is part of the mitochondrial electron transport chain . This interaction disrupts ATP production and increases oxidative stress, leading to apoptosis in cancer cells. Dehydrodeguelin also affects metabolic flux and metabolite levels by modulating the activity of key enzymes and proteins involved in cellular metabolism .

Transport and Distribution

Dehydrodeguelin is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and cellular environment . Once inside the cell, dehydrodeguelin can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of dehydrodeguelin within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of dehydrodeguelin plays a crucial role in its activity and function. Dehydrodeguelin has been found to localize primarily in the mitochondria, where it inhibits the activity of NADH:ubiquinone oxidoreductase and disrupts the mitochondrial electron transport chain . This localization is facilitated by targeting signals and post-translational modifications that direct dehydrodeguelin to the mitochondria . Additionally, dehydrodeguelin can accumulate in other cellular compartments, such as the cytoplasm and nucleus, where it can modulate gene expression and cell signaling pathways .

準備方法

合成経路と反応条件

デヒドロデゲリンの合成には、特定の中間体のラクトン化が関与します。 一例として、オキソデヒドロロテノイド中間体の直接ラクトン化があります 。反応条件としては、通常、ラクトン環構造の形成を促進するために、有機溶媒と触媒を使用します。

工業生産方法

デヒドロデゲリンの工業生産は、植物源からの抽出と精製によって行うことができます。 このプロセスには、溶媒を用いた植物材料の抽出、それに続く濾過やクロマトグラフィーなどの精製工程が含まれ、高純度のデヒドロデゲリンを分離します .

化学反応の分析

反応の種類

デヒドロデゲリンは、以下のものを含むさまざまな化学反応を起こします。

酸化: デヒドロデゲリンは酸化されて、さまざまな誘導体を形成することができます。

還元: 還元反応は、デヒドロデゲリンに存在する官能基を改変することができます。

置換: 置換反応は、デヒドロデゲリン分子に新しい官能基を導入することができます。

一般的な試薬と条件

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はオキソデヒドロデゲリン誘導体の形成につながる可能性がありますが、還元はデヒドロデゲリンの還元形態をもたらす可能性があります .

科学研究への応用

化学: ロテノイドの化学と合成を研究するためのモデル化合物として使用されます。

生物学: デヒドロデゲリンは、殺虫特性と生物系への影響について調査されてきました。

医学: 研究によると、デヒドロデゲリンは、特に肺がんにおいて、前がん細胞とがん細胞の増殖を阻害することで、抗がん活性を示すことが示されています.

類似化合物との比較

デヒドロデゲリンは、以下のものなど、他のロテノイドと構造的に類似しています。

デゲリン: 同様の殺虫および抗がん特性を持つ別のロテノイド.

アルファ-トキシカロール: 構造は似ていますが、官能基が異なります.

テフロシン: 類似の生物活性を持つロテノイド.

生物活性

Dehydrodeguelin, a compound belonging to the class of rotenoids, has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides a detailed overview of the biological activity associated with dehydrodeguelin, including its antioxidant, antibacterial, and anti-cancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

Dehydrodeguelin is chemically classified as C23H20O6 and is recognized for its complex structure that contributes to its biological efficacy. The compound is derived from various natural sources, including plants from the Piperaceae family.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. Dehydrodeguelin has demonstrated significant antioxidant activity in various assays:

- DPPH Radical Scavenging Assay : This assay measures the ability of a compound to scavenge DPPH radicals. Dehydrodeguelin exhibited a concentration-dependent inhibition of DPPH radicals, indicating its potential as an effective antioxidant.

| Concentration (μg/ml) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 50% |

| 100 | 70% |

The results suggest that higher concentrations of dehydrodeguelin correlate with increased radical scavenging activity .

Antibacterial Activity

Dehydrodeguelin has been evaluated for its antibacterial properties against various pathogens. The compound showed notable effectiveness against both Gram-positive and Gram-negative bacteria.

- Agar Well Diffusion Method : This method assesses the antibacterial efficacy by measuring the zone of inhibition around wells containing the test compound.

| Bacteria | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Klebsiella pneumoniae | 14 |

| Pseudomonas aeruginosa | No inhibition |

The results indicate that dehydrodeguelin effectively inhibits the growth of certain pathogenic bacteria, making it a candidate for further development as an antibacterial agent .

Anti-Cancer Activity

Research has highlighted dehydrodeguelin's potential in cancer treatment, particularly its anti-proliferative effects on various cancer cell lines.

- Cell Viability Assays : Studies conducted on A549 lung cancer cells revealed that dehydrodeguelin significantly reduced cell viability in a dose-dependent manner.

| Concentration (μg/ml) | % Cell Viability |

|---|---|

| 10 | 80% |

| 50 | 55% |

| 100 | 30% |

The median effective concentration (EC50) was determined to be approximately 86.23 ± 0.22 μg/ml, indicating substantial anti-cancer potential .

Case Studies and Clinical Applications

- Lung Cancer Treatment : A study involving A549 lung cancer cell lines demonstrated that dehydrodeguelin could inhibit cell proliferation effectively, suggesting its potential use as an adjunct therapy in lung cancer treatment.

- Traditional Medicine : In traditional Chinese medicine, dehydrodeguelin has been utilized for its therapeutic properties, particularly in formulations aimed at treating chronic diseases such as hepatitis and hypertension .

特性

IUPAC Name |

17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),5,10,15,17,19-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQVFILFHVPLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188217 | |

| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3466-23-7 | |

| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dehydrodeguelin, along with other rotenoids, is a potent inhibitor of NADH:ubiquinone oxidoreductase, also known as Complex I, in the mitochondrial electron transport chain. [] This inhibition disrupts cellular respiration and ATP production. [, ]

ANone: Inhibition of Complex I by Dehydrodeguelin leads to a cascade of events, including:

- Depletion of ATP: Reduced electron transport hinders ATP synthesis, ultimately leading to energy depletion within the cell. [, ]

- Increased Reactive Oxygen Species (ROS): Blocking electron flow at Complex I can result in electron leakage and the generation of ROS, contributing to oxidative stress. []

- Induction of Apoptosis: The disruption of cellular energy metabolism and increased ROS can trigger programmed cell death pathways. []

A: Dehydrodeguelin has the molecular formula C23H20O6 and a molecular weight of 392.4 g/mol. [, ]

ANone: Dehydrodeguelin exhibits distinctive spectroscopic characteristics:

- UV-Vis Spectroscopy: Shows characteristic absorption maxima, useful for quantification. [] The presence of other rotenoids can interfere with UV analysis. []

- Infrared Spectroscopy (IR): Displays specific functional group vibrations, aiding in structural identification. [] Like UV analysis, the accuracy of IR analysis can be impacted by the presence of other rotenoids. []

- Nuclear Magnetic Resonance (NMR): Provides detailed structural information, including proton (1H) and carbon (13C) environments. [, , , ]

ANone: Research suggests that Dehydrodeguelin is relatively stable under various conditions:

- Light: Unlike Deguelin, Dehydrodeguelin demonstrates greater stability upon light exposure. []

- Heat and Microwave: It remains largely unaffected by heat and microwave radiation. []

ANone: Dehydrodeguelin itself is not known to possess catalytic properties. Its primary mode of action revolves around inhibiting enzymatic activity rather than catalyzing reactions.

A: While specific computational studies on Dehydrodeguelin are limited in the provided research, QSAR models have been developed for rotenoids in general. [] These models explore the relationship between chemical structure and biological activity, providing insights into the structural features influencing their potency and selectivity.

ANone: Research on Dehydrodeguelin and related rotenoids reveals that even subtle structural changes can significantly impact their activity:

- Presence of the Rotenone Moiety: The core rotenoid structure is crucial for the inhibitory activity against Complex I. []

- Substitutions on the A and B rings: Modifications to the functional groups on these rings can influence potency and selectivity towards different insect species. []

- Stereochemistry: The stereochemistry at specific positions within the molecule is crucial for activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。